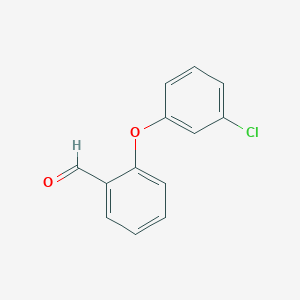

2-(3-Chlorophenoxy)benzaldehyde

Description

2-(3-Chlorophenoxy)benzaldehyde (CAS: 181297-72-3) is a chlorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-chlorophenoxy group at the 2-position. Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 232.66 g/mol . This compound is primarily utilized in synthetic organic chemistry as an intermediate for synthesizing more complex derivatives, such as oximes, azomethines, or coordination complexes. The 3-chlorophenoxy group enhances its lipophilicity and electronic properties, making it a versatile building block for pharmaceuticals, agrochemicals, or photoluminescent materials.

Properties

IUPAC Name |

2-(3-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPWDAWNQGZIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376952 | |

| Record name | 2-(3-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181297-72-3 | |

| Record name | 2-(3-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chlorophenoxy)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-chlorophenol with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: 2-(3-Chlorophenoxy)benzoic acid

Reduction: 2-(3-Chlorophenoxy)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenoxy)benzaldehyde has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting their activity and function. The compound may also interact with cellular pathways, leading to changes in gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(3-Chlorophenoxy)benzaldehyde and analogous compounds:

Structural and Electronic Comparisons

- Substituent Effects: The 3-chlorophenoxy group in this compound increases steric bulk and lipophilicity compared to simpler derivatives like 3-chlorobenzaldehyde. Fluorine Substitution: In 2-(4-chloro-3-fluorophenoxy)benzaldehyde, the fluorine atom introduces strong electron-withdrawing effects, likely improving thermal stability and altering reactivity in electrophilic substitutions . Oxime Functionalization: The oxime derivative (CAS 449778-76-1) adds a nucleophilic NH₂ group, enabling coordination with transition metals (e.g., zinc), which is critical for photoluminescent or catalytic applications .

Physicochemical Properties

- Molecular Weight and Solubility: Bulkier derivatives (e.g., this compound) exhibit higher molecular weights (>230 g/mol) compared to simpler aldehydes like 3-chlorobenzaldehyde (140.57 g/mol). This reduces aqueous solubility but improves organic solvent compatibility .

Biological Activity

2-(3-Chlorophenoxy)benzaldehyde, an organic compound with the molecular formula C13H9ClO2, is a chlorinated derivative of benzaldehyde. Its unique structural arrangement, characterized by a chlorophenoxy group attached to a benzene ring, influences its reactivity and biological interactions. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield valuable intermediates for further chemical synthesis. Notably, the aldehyde group can be oxidized to form carboxylic acids or reduced to produce alcohols.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. The mechanism typically involves a nucleophilic attack by the oxime derivative on the phosphorylated enzyme, leading to enzyme reactivation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies suggest that this compound may also possess anticancer properties. It has been evaluated for its cytotoxic effects against different cancer cell lines, including HeLa cells. The results indicated that certain derivatives of this compound demonstrated significant cytotoxicity at nanomolar concentrations while showing low toxicity to normal cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation in parasites such as Plasmodium falciparum, the causative agent of malaria. The inhibition of DHFR can lead to antimalarial effects, highlighting the compound's potential in treating drug-resistant strains of the parasite .

Study on Antimalarial Activity

A study evaluated the antimalarial activity of several derivatives related to this compound against both drug-sensitive and drug-resistant strains of P. falciparum. The most potent derivative exhibited an IC50 value in the low nanomolar range (IC50 = 2.66 nM), demonstrating significant efficacy without cytotoxic effects on mammalian cells .

| Compound Name | IC50 (nM) | Toxicity (µM) |

|---|---|---|

| 1-(3-(2,4-Dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine | 2.66 | >100 |

| Other derivatives | Varies | Varies |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Synthesis of Novel Derivatives : Modifying the existing structure could enhance biological activity and selectivity.

- Mechanistic Studies : Further investigation into the mechanisms underlying its antimicrobial and anticancer activities will provide insights into optimizing its efficacy.

- Clinical Trials : Promising results from preclinical studies warrant clinical trials to evaluate safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.